3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Description
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Properties
CAS No. |
899939-50-5 |
|---|---|
Molecular Formula |
C27H24BrFN4O5 |
Molecular Weight |
583.414 |
IUPAC Name |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its intricate molecular structure includes a quinazolinone core and various functional groups that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C27H24BrFN4O5
- Molecular Weight : 583.4 g/mol
- Structure : The compound features a quinazolinone scaffold, which is known for its role in various biological activities, particularly in cancer therapy.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that it may inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can potentially lead to the suppression of tumor growth and other pathological conditions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis and cell cycle arrest |
| SW-480 (Colorectal) | 2.3 ± 0.91 | Inhibits proliferation through kinase inhibition |
| MCF-7 (Breast) | 5.65 ± 2.33 | Targets specific signaling pathways |
These results suggest that the compound exhibits significant cytotoxicity against lung and colorectal cancer cells, indicating its potential as an anticancer agent.
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various synthesized compounds similar to the target compound against human cancerous cell lines (A549, SW-480, MCF-7). The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity, with the target compound showing promising results comparable to established chemotherapeutic agents like Cisplatin .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to key protein targets involved in cancer progression. The results indicated that it binds effectively to the ATP-binding site of several kinases, which is crucial for its inhibitory action .
Pharmacological Profile
The pharmacological profile of this compound suggests several therapeutic applications:
- Oncology : As a potential treatment for various cancers due to its ability to inhibit key signaling pathways.
- Inflammatory Disorders : Its mechanism may also extend to modulating inflammatory responses through kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
